Tos-Pro-OH

Orthogonal protection Boc-strategy SPPS Acid stability

Tos-Pro-OH (N-Tosyl-L-proline, CAS: 51077-01-1) is an L-proline derivative bearing a toluenesulfonyl (tosyl) protecting group on the pyrrolidine nitrogen. As a member of the sulfonamide-protected amino acid class, it is characterized by a molecular formula of C12H15NO4S, a molecular weight of 269.32 g/mol, and is typically supplied as a white crystalline solid with an assay purity of ≥97%.

Molecular Formula C12H15NO4S
Molecular Weight 269.32
CAS No. 51077-01-1
Cat. No. B612933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-Pro-OH
CAS51077-01-1
Molecular FormulaC12H15NO4S
Molecular Weight269.32
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
InChIInChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tos-Pro-OH (CAS: 51077-01-1): Chemical Properties and Baseline Specifications for Peptide Synthesis Procurement


Tos-Pro-OH (N-Tosyl-L-proline, CAS: 51077-01-1) is an L-proline derivative bearing a toluenesulfonyl (tosyl) protecting group on the pyrrolidine nitrogen . As a member of the sulfonamide-protected amino acid class, it is characterized by a molecular formula of C12H15NO4S, a molecular weight of 269.32 g/mol, and is typically supplied as a white crystalline solid with an assay purity of ≥97% [1]. Its primary synthetic utility lies in peptide chemistry, where the acid-stable tosyl group serves as an orthogonal N-protecting group compatible with solution-phase peptide synthesis strategies . The compound demonstrates a melting point range of 80-90 °C, which serves as a basic identity and purity indicator for incoming quality control [1].

Why Tos-Pro-OH is Not Interchangeable: Orthogonal Stability and Functional Demands in Peptide Synthesis


Generic substitution of N-protected proline derivatives in peptide synthesis is precluded by the fundamental requirement for orthogonal protecting group strategies [1]. Tos-Pro-OH offers a distinct deprotection profile: the tosyl group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove tert-butyloxycarbonyl (Boc) groups, but can be selectively cleaved under strongly reducing conditions (e.g., sodium in liquid ammonia) or harsh acidic conditions (e.g., HBr/AcOH), which is orthogonally distinct from base-labile Fmoc and hydrogenolytically-labile Cbz groups [2]. This acid-stability is crucial for Boc-strategy solid-phase peptide synthesis (SPPS) where the N-terminal Boc group is repeatedly removed with TFA, while the Tos group on proline's secondary amine remains intact, preventing unwanted chain branching or cyclization side reactions [3]. Furthermore, while Tos is a strong electron-withdrawing group, it does not provide the same level of racemization suppression during carboxylate activation as the urethane-type Boc or Fmoc groups; therefore, its selection is not a matter of 'better' protection but of specific synthetic necessity for acid-stable, secondary amine masking in orthogonal schemes [4].

Quantitative Evidence Guide: How Tos-Pro-OH Compares to Its Closest Analogs


Differential Orthogonal Stability: Tos-Pro-OH vs. Boc-Pro-OH Under Acidic Cleavage Conditions

Tos-Pro-OH provides quantifiably distinct orthogonal stability compared to Boc-Pro-OH. The tosyl (Tos) group is specifically engineered to be inert to the acidic conditions (e.g., 95% trifluoroacetic acid, TFA) used for iterative Boc group removal during Boc-strategy solid-phase peptide synthesis (SPPS). Under standard Boc-deprotection conditions (30-50% TFA in dichloromethane), the half-life (t1/2) for Boc group cleavage is less than 2 minutes, whereas the tosyl group remains greater than 99% intact over a 1-hour exposure [1]. Conversely, the tosyl group is cleaved under strongly reducing conditions (e.g., Na in liquid NH3, t1/2 < 5 min) or harsh acidolysis (HBr/AcOH, t1/2 < 30 min), which do not affect Boc groups [2]. This orthogonal stability profile is the primary differentiator for procurement when designing Boc-based SPPS routes requiring an acid-stable N-protecting group on proline [3].

Orthogonal protection Boc-strategy SPPS Acid stability

Differential Orthogonal Stability: Tos-Pro-OH vs. Fmoc-Pro-OH Under Basic Conditions

Tos-Pro-OH offers a contrasting orthogonal stability profile against base-labile Fmoc-Pro-OH. The tosyl group is stable to the piperidine (20% in DMF) treatment used for standard Fmoc deprotection, with less than 1% cleavage observed after 30 minutes [1]. In contrast, the Fmoc group is quantitatively removed under identical conditions with a half-life (t1/2) of approximately 6 seconds [2]. This stability difference is critical: Tos-Pro-OH can be used in orthogonal deprotection schemes where an acid-labile group (e.g., Boc) and a base-labile group (e.g., Fmoc) are employed simultaneously, or in specialized Fmoc-strategy SPPS where a specific proline residue must survive the global piperidine deprotection steps for later, selective unmasking [3].

Orthogonal protection Fmoc-strategy SPPS Base lability

Racemization Propensity: Tos-Pro-OH vs. Urethane-Protected Proline Analogs

When assessing chiral integrity during peptide coupling, Tos-Pro-OH presents a higher inherent racemization risk compared to its urethane-type counterparts, Boc-Pro-OH and Fmoc-Pro-OH. N-alkoxycarbonyl (urethane) protecting groups like Boc and Fmoc are known to significantly suppress racemization by preventing oxazolone formation [1]. In contrast, N-acyl and N-sulfonyl protecting groups such as tosyl (Tos) are less effective at suppressing racemization, particularly for amino acids activated via carbodiimide methods [2]. In comparative studies of peptide coupling, the use of urethane-protected amino acids (Boc-AA-OH, Fmoc-AA-OH) typically results in less than 0.1% D-enantiomer formation, whereas N-tosyl amino acids can exhibit racemization levels exceeding 5-10% under standard DCC/HOBt coupling conditions [3]. This differential behavior is a direct consequence of the sulfonamide's strong electron-withdrawing nature, which enhances the alpha-proton acidity, promoting enolization and loss of stereochemistry [2]. Procurement decisions must therefore weigh the unique orthogonal stability of Tos-Pro-OH against its increased potential for racemization, often necessitating the use of specialized, low-racemization coupling reagents (e.g., HATU, PyBOP) and strictly optimized conditions [4].

Racemization Peptide coupling Chiral purity

Market Specification Consistency: Assay Purity Benchmarking Against USP Reference Standards

For procurement quality assurance, Tos-Pro-OH from major commercial suppliers is consistently specified with a minimum assay purity of 97% [1]. While direct comparator assay specifications for Tos-Pro-OH from different vendors are often identical (e.g., both Sigma-Aldrich and Scientific Labs quote 97%), the differentiation lies in the documentation and traceability provided. For instance, some vendors supply certificates of analysis (CoA) confirming a minimum 97% purity via quantitative NMR (qNMR) or HPLC, while others may not provide detailed analytical data . In the context of peptide synthesis, this 97% purity threshold is the minimum industry standard for reliable incorporation; lower purity grades (e.g., <95%) can contain proline-derived impurities (such as free L-proline or D-enantiomer) that lead to truncated peptide sequences or diastereomeric contaminants [2]. Procurement decisions should therefore prioritize suppliers offering verifiable CoA documentation confirming ≥97% purity and providing full spectroscopic characterization (NMR, IR) to ensure batch-to-batch consistency and minimize downstream purification costs .

Quality control Assay purity Procurement specification

Tos-Pro-OH: Recommended Applications Derived from Orthogonal Stability Evidence


Boc-Strategy Solid-Phase Peptide Synthesis Requiring an Acid-Stable Proline Protecting Group

Tos-Pro-OH is the optimal choice for Boc-strategy SPPS when proline's secondary amine must remain protected throughout the iterative trifluoroacetic acid (TFA) deprotection cycles used to remove the N-terminal Boc group [1]. As established, the tosyl group remains >99% intact after 1 hour in 50% TFA/DCM, ensuring proline does not participate in premature chain branching or unwanted cyclization side reactions [2]. This application is particularly critical in the synthesis of proline-rich peptides, peptidomimetics, and complex natural products where the secondary amine's integrity is essential for correct folding or biological activity [3].

Specialized Fmoc-Strategy SPPS Where Selective, Late-Stage Proline Deprotection is Required

In Fmoc-strategy SPPS, Tos-Pro-OH can be strategically employed to introduce a proline residue that must survive the repeated 20% piperidine/DMF treatments used for global Fmoc deprotection [1]. The evidence shows the tosyl group is >99% stable to piperidine, while Fmoc is quantitatively removed [2]. This allows for the synthesis of peptides where a specific proline's secondary amine is only unveiled at the very end of the synthesis or on-resin, enabling unique downstream modifications such as on-resin N-alkylation, selective acylation, or head-to-tail cyclization [3].

Synthesis of Chiral Auxiliaries and Catalysts Requiring a Robust Sulfonamide Handle

Beyond linear peptide assembly, Tos-Pro-OH serves as a versatile chiral building block for the preparation of enantiopure catalysts and auxiliaries [1]. The tosyl group not only provides orthogonal protection but also acts as a robust sulfonamide handle for further derivatization or metal coordination. For example, it can be incorporated into chiral organometallic complexes, such as dirhodium catalysts, where the sulfonamide nitrogen can serve as a ligand or the tosyl group can be functionalized to tune catalytic activity and enantioselectivity [2]. The well-defined enantiopurity and orthogonal stability of the Tos group facilitate the creation of structurally diverse, high-value chiral ligands.

Academic and Industrial Research Where Orthogonal Protecting Group Flexibility is Paramount

Tos-Pro-OH is a valuable asset in medicinal chemistry and chemical biology research environments where synthetic routes are exploratory and require maximum flexibility in protecting group choice [1]. Its unique orthogonal stability profile—stable to acid (TFA) and base (piperidine) but cleavable by reduction (Na/NH3) or strong acid (HBr/AcOH)—provides a third 'dimension' of orthogonality beyond the common Fmoc/tBu and Boc/Bzl pairs [2]. This allows chemists to design and execute complex, multi-step syntheses of peptide-based probes, inhibitors, and drug candidates where multiple, selective deprotections are necessary without affecting other sensitive functionalities [3].

Technical Documentation Hub

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